molecular formula C11H19ClF2N2O B8115664 (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B8115664
M. Wt: 268.73 g/mol
InChI Key: XLIXCTBCAYJTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C11H18F2N2O. It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include two piperidine rings and two fluorine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 4,4-difluoropiperidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine rings and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
  • (4,4-Difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone

Uniqueness

(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific structural features, including the presence of two piperidine rings and two fluorine atoms.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXCTBCAYJTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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